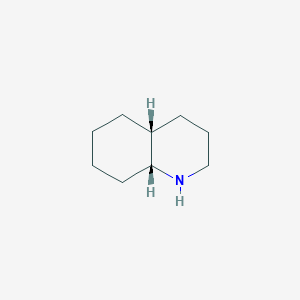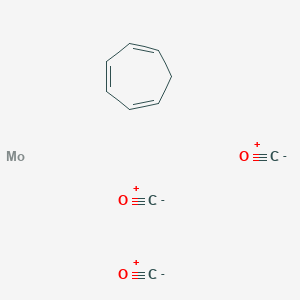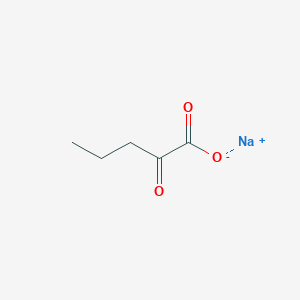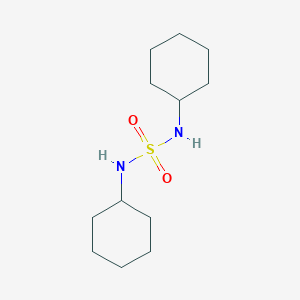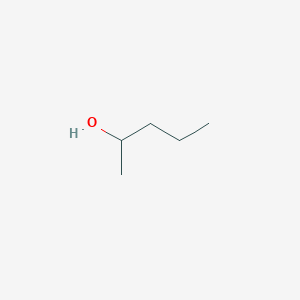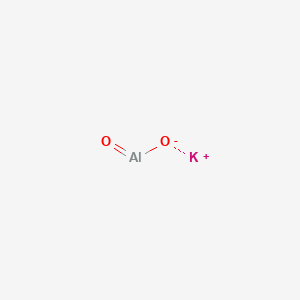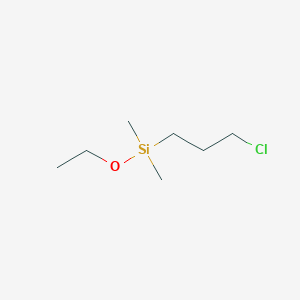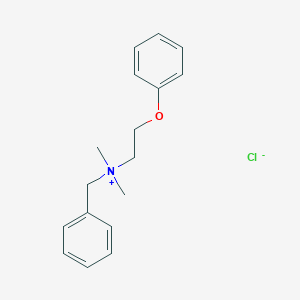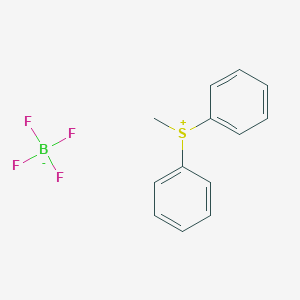
2-苯基-3(2H)-吡啶酮
描述
2-Phenyl-3(2H)-pyridazinone is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as Phenidone and is commonly used as a photographic developer. However, recent studies have shown that 2-Phenyl-3(2H)-pyridazinone exhibits several pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activity.
科学研究应用
抗癌和抗氧化活性: 3(2H)-酮吡啶酮的衍生物表现出有效的抗氧化和抗癌活性,分子对接研究表明它们与细胞周期蛋白依赖性激酶和 DNA 六聚体 ATGCAT 等蛋白质相互作用 (Mehvish & Kumar, 2022)。
抗血小板药: 已合成具有不同 5 位取代基的 6-苯基-3(2H)-吡啶酮,并评估了它们的抗血小板活性,根据化学基团修饰显示出抑制效应的显着差异 (Sotelo et al., 2002)。
胃抗分泌和抗溃疡活性: 新型的 3(2H)-吡啶酮衍生物已被开发为抗溃疡剂,在实验性溃疡模型中显示出有效性,在大鼠中具有胃抗分泌活性 (Yamada et al., 1982)。
合成技术: 已经研究了从酮制备 6-苯基-3(2H)-吡啶酮的一锅法,为合成各种 6-取代吡啶酮提供了一种快速有效的方法 (Coates & Mckillop, 1993)。
除草剂应用: 某些吡啶酮衍生物充当除草剂,抑制植物的光合作用和叶绿体发育 (Hilton et al., 1969)。
镇痛和抗炎药: 一些 3(2H)-吡啶酮衍生物表现出比苯丁酮更高的镇痛活性,而没有致溃疡作用,突出了它们作为止痛和抗炎药的潜力 (Santagati et al., 1985)。
昆虫生长调节剂: 具有苯基取代的衍生物表现出类似于少年激素的活性,在虫害控制中具有作为昆虫生长调节剂的潜力 (Miyake & Oguia, 1992)。
溶解度和溶剂化研究: 已经研究了 6-苯基-3(2H)-吡啶酮在不同溶剂混合物中的溶解度行为,提供了对其热力学和溶剂化特性的见解 (Bao et al., 2020)。
作用机制
Target of Action
The primary target of 2-Phenyl-3(2H)-pyridazinone is the Glutathione reductase, mitochondrial . This enzyme plays a crucial role in maintaining the reduced state of glutathione, an important cellular antioxidant that protects the cell from oxidative stress .
Biochemical Pathways
oxidative stress and cellular redox homeostasis . Changes in these pathways can have downstream effects on cellular growth, differentiation, and survival .
Result of Action
Given its target, it may influence the cellular redox state, potentially affecting cellular processes such as growth, differentiation, and survival .
属性
IUPAC Name |
2-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-7-4-8-11-12(10)9-5-2-1-3-6-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOMTEBFEFQJHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161695 | |
| Record name | 2-Phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-3(2H)-pyridazinone | |
CAS RN |
14135-63-8 | |
| Record name | 2-Phenyl-3(2H)-pyridazinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014135638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50161695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (pyrazon) as a herbicide?
A1: Pyrazon primarily acts by inhibiting the Hill reaction, a crucial step in photosynthesis. This inhibition disrupts the light-dependent reactions of photosynthesis, ultimately hindering plant growth and development. [, ]
Q2: Does pyrazon impact other plant processes besides photosynthesis?
A2: Research suggests that pyrazon, particularly its derivatives with specific substitutions, can also interfere with carotenoid biosynthesis, leading to chlorophyll photodestruction. Additionally, some derivatives affect the composition of chloroplast membrane polar lipids. []
Q3: How does the effect of pyrazon on photosynthesis translate to observable symptoms in plants?
A3: Inhibition of photosynthesis by pyrazon leads to a reduction in dry matter production. As pyrazon accumulates in plant tissues, it eventually causes wilting, collapse, and death of the plant. []
Q4: Are there visible effects of pyrazon on chloroplast structure?
A4: Yes, pyrazon treatment can cause chloroplasts to become spherical and swollen, losing their typical discoid shape. Additionally, grana formation is inhibited, thylakoids swell and disintegrate, and lipid globules increase in size and number. []
Q5: How does the trifluoromethyl substitution on the phenyl ring of pyrazon affect its activity?
A5: Adding a trifluoromethyl group to the phenyl ring, along with dimethyl substitution on the amine, significantly enhances pyrazon's herbicidal activity. This is attributed to two factors: increased resistance to metabolic detoxification in plants and interference with chloroplast development. []
Q6: What is the role of dimethyl substitution on the amine group of pyrazon?
A6: Dimethyl substitution on the amine group, in conjunction with the trifluoromethyl substitution on the phenyl ring, is crucial for enhancing pyrazon's resistance to metabolic breakdown and its ability to disrupt chloroplast development. This dual action makes these derivatives considerably more potent herbicides. [, ]
Q7: How does pyrazon's structure influence its interaction with the photosynthetic apparatus?
A7: While pyrazon itself inhibits the Hill reaction, derivatives with specific substitutions, like a trifluoromethyl group on the phenyl ring and a dimethyl group on the amine, demonstrate a broader impact. These modifications enable the compound to bind to the photosynthetic apparatus, potentially between the plastoquinone (PQ) pool and the secondary quinone electron acceptor (QB), leading to the observed effects on electron transport and chlorophyll fluorescence. [, ]
Q8: How do tolerant plant species like sugar beets metabolize pyrazon?
A8: Sugar beets primarily detoxify pyrazon by converting it into N-glucosyl pyrazon, a non-toxic conjugate. This metabolic pathway contributes to the selectivity of pyrazon, as susceptible species like common lambsquarters lack this detoxification mechanism. [, ]
Q9: Is there variation in pyrazon metabolism among different red beet lines?
A9: Yes, studies on red beet inbred lines revealed a range (44% to 76%) in their ability to convert pyrazon to its N-glucoside form. This suggests that genetic variation within a species can influence the rate of pyrazon metabolism and, consequently, herbicide tolerance. []
Q10: What factors influence the rate of N-glucosyl pyrazon formation in tolerant species?
A10: Light and carbohydrate status significantly influence N-glucosyl pyrazon formation in red beet. The conversion rate is higher in the light and dependent on the leaf tissue's carbohydrate reserves. Supplementing sucrose to leaf discs in the dark can restore N-glucoside formation to levels observed in the light. []
Q11: How persistent is pyrazon in the soil environment?
A12: Pyrazon exhibits moderate persistence in soil, with its degradation primarily attributed to microbial activity. Factors such as soil organic matter content and rainfall influence its persistence. Higher organic matter content generally leads to increased adsorption and slower degradation. [, ]
Q12: What is the primary route of pyrazon dissipation in the soil?
A13: Microbial degradation is the main route of pyrazon disappearance from soil. Studies show that the presence of pyrazon stimulates bacterial growth, indicating its utilization as a carbon source by soil microorganisms. [, ]
Q13: What analytical techniques are commonly employed to study pyrazon and its metabolites?
A15: Researchers frequently utilize techniques like thin-layer chromatography (TLC), gas-liquid chromatography (GLC), and spectrophotometry to identify and quantify pyrazon and its metabolites in various matrices, including plant tissues, soil extracts, and water samples. [, , , , , ]
Q14: How is the movement and distribution of pyrazon in soil investigated?
A16: Scientists often employ radiolabeled pyrazon, incorporating either tritium (3H) or carbon-14 (14C), to track its movement and distribution within the soil profile. This allows for a more precise assessment of its fate and potential for leaching. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



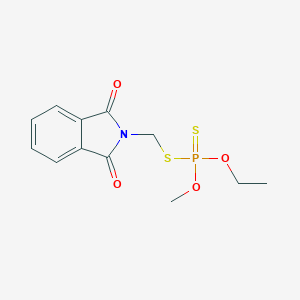
![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)
